molecular formula C17H16O4 B1322341 3-Carboethoxy-2'-methoxybenzophenone CAS No. 746652-01-7

3-Carboethoxy-2'-methoxybenzophenone

Cat. No.: B1322341
CAS No.: 746652-01-7
M. Wt: 284.31 g/mol
InChI Key: YVDMWPYCXAFCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboethoxy-2’-methoxybenzophenone, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is a chemical compound with the molecular formula C17H16O4. It is a benzophenone derivative, which means it contains two benzene rings connected by a ketone group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 3-Carboethoxy-2’-methoxybenzophenone typically involves the esterification of 3-hydroxybenzophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent quality of the final product .

Chemical Reactions Analysis

3-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3-Carboethoxy-2’-methoxybenzophenone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving photochemistry and photophysics.

    Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Carboethoxy-2’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzophenone core allows it to absorb UV light, making it useful in photochemical studies. Its ester and methoxy groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 3-Carboethoxy-2’-methoxybenzophenone include other benzophenone derivatives such as:

The uniqueness of 3-Carboethoxy-2’-methoxybenzophenone lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in various research applications .

Properties

IUPAC Name

ethyl 3-(2-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)13-8-6-7-12(11-13)16(18)14-9-4-5-10-15(14)20-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDMWPYCXAFCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625220
Record name Ethyl 3-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746652-01-7
Record name Ethyl 3-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.